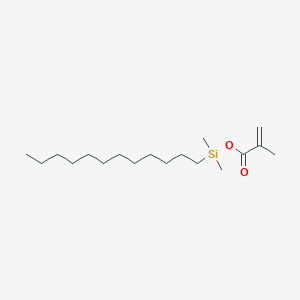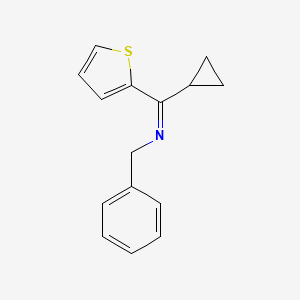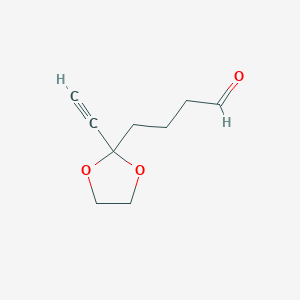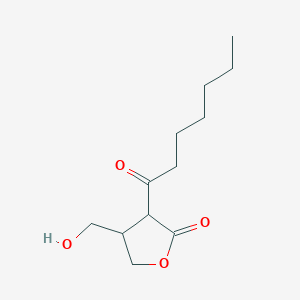
3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one is an organic compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.285 g/mol . This compound is characterized by a heptanoyl group attached to a substituted oxolanone ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one typically involves the reaction of heptanoic acid with a suitable oxolanone precursor under controlled conditions. One common method involves the esterification of heptanoic acid with 4-(hydroxymethyl)oxolan-2-one in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the heptanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of 3-Heptanoyl-4-(carboxymethyl)oxolan-2-one.
Reduction: Formation of 3-Heptanoyl-4-(hydroxymethyl)oxolan-2-ol.
Substitution: Formation of various substituted oxolanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one: Similar structure with a hexanoyl group instead of a heptanoyl group.
3-Methyl-2-[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid: Contains a similar oxolanone ring but with different substituents.
Uniqueness
3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one is unique due to its specific heptanoyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
119502-27-1 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
3-heptanoyl-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H20O4/c1-2-3-4-5-6-10(14)11-9(7-13)8-16-12(11)15/h9,11,13H,2-8H2,1H3 |
InChI-Schlüssel |
NGQXDYJVORSCQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C1C(COC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


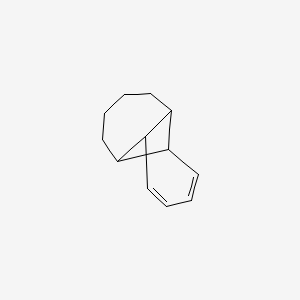
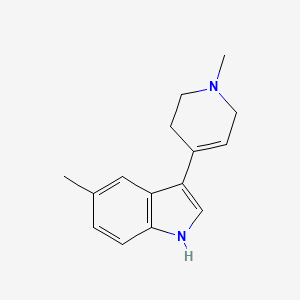
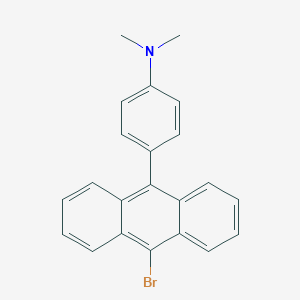

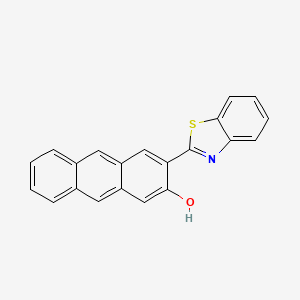
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
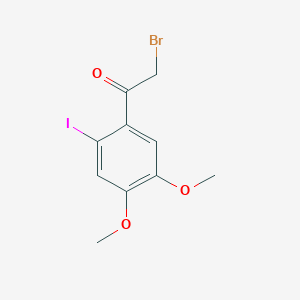
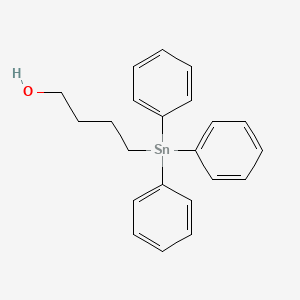
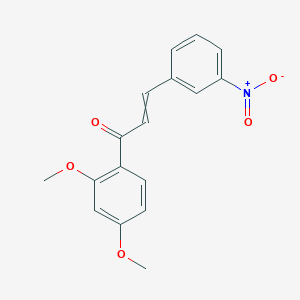
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)

